2-(3-Chloro-2-methoxyphenyl)piperidine
Description
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(3-chloro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-9(5-4-6-10(12)13)11-7-2-3-8-14-11/h4-6,11,14H,2-3,7-8H2,1H3 |
InChI Key |
VEKICTLXZBVRQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methoxyphenyl)piperidine typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with piperidine under specific conditions. One common method includes:
Condensation Reaction: The aldehyde group of 3-chloro-2-methoxybenzaldehyde reacts with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired piperidine derivative.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification: Using methods like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Produces various amine derivatives.
Substitution: Results in compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-(3-Chloro-2-methoxyphenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems, including their potential as therapeutic agents.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Features and Modifications
Piperidine derivatives are often modified at the nitrogen atom or the aromatic substituents to optimize potency, selectivity, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Profiles of Selected Piperidine Derivatives
Key Structure-Activity Relationship (SAR) Insights
Substituent Effects on Aromatic Rings: Chlorine (Electron-Withdrawing): Enhances metabolic stability and binding affinity through hydrophobic interactions (e.g., Cloperastine ). Hydroxyl vs. Methoxy: Hydroxyl groups (as in 3-(3-hydroxyphenyl)-N-propylpiperidine) enable stronger hydrogen bonding but may reduce blood-brain barrier penetration compared to methoxy .
Piperidine Nitrogen Modifications :
- Small alkyl groups (e.g., COB-3’s N-alkyl) enhance potency by reducing steric hindrance, while bulky groups (e.g., KAB-18’s phenylpropyl) increase off-target effects .
- Replacement of piperidine with pyrrolidine (APB-12) alters ring strain and conformational flexibility, affecting receptor selectivity .
Aromatic Group Diversity :
Pharmacological Data and Trends
- Potency : COB-3’s IC₅₀ of 0.73 μM highlights the impact of optimized N-alkyl and biphenyl groups .
- Selectivity: APB-12’s pyrrolidine substitution demonstrates how minor structural changes can reduce off-target effects .
- Therapeutic Potential: Cloperastine’s antitussive activity underscores the versatility of chloro-phenyl-piperidine derivatives in non-CNS applications .
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : 2–8°C in airtight containers under inert gas (e.g., N) to prevent degradation .
How do piperidine derivatives interact with CNS targets, and what experimental models validate these effects?
Q. Advanced
- Receptor Binding Assays : Radioligand competition assays (e.g., H-spiperone for 5-HT affinity) to quantify values .
- Functional Assays : Measure cAMP accumulation (GPCR activation) or calcium flux (ion channel modulation) in transfected cell lines .
- In Vivo Models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) to correlate target engagement with functional outcomes .
What analytical techniques resolve stereochemical complexities in piperidine derivatives?
Q. Advanced
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
- NOESY NMR : Detect through-space interactions to assign axial/equatorial substituent orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
